Bulevirtide

Hepatitis D Combination therapy Virologic response

Bulevirtide (Myrcludex B) is the only specific anti-HDV therapeutic, a first-in-class NTCP entry inhibitor (IC50 ~80 pM). Unlike peginterferon alfa (SVR <30%), the MYR204 trial showed 46% SVR24 when combined with PegIFN. Deep sequencing confirms no resistance, supporting long-term monotherapy. Active against all HBV/HDV genotypes, enabling genotype-agnostic use. Procure the 10 mg dosage for combination studies targeting functional cure. Essential for HDV research, NTCP biology, and entry inhibitor development.

Molecular Formula C248H355N65O72
Molecular Weight 5399 g/mol
CAS No. 2012558-47-1
Cat. No. B8819968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulevirtide
CAS2012558-47-1
Molecular FormulaC248H355N65O72
Molecular Weight5399 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N9CCCC9C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)N
InChIInChI=1S/C248H355N65O72/c1-16-17-18-19-20-21-22-23-24-25-38-75-193(327)265-118-196(330)304-205(133(15)316)241(378)295-163(104-188(256)322)224(361)283-152(91-127(6)7)216(353)303-175(122-315)232(369)306-204(129(10)11)248(385)313-88-53-74-182(313)239(376)301-172(107-191(259)325)246(383)312-87-50-70-178(312)235(372)291-150(89-125(2)3)209(346)268-120-195(329)274-154(93-135-56-32-27-33-57-135)217(354)296-168(95-137-60-36-29-37-61-137)242(379)308-83-49-72-180(308)237(374)294-167(111-201(339)340)230(367)286-157(98-140-115-261-123-269-140)220(357)277-148(76-78-183(251)317)213(350)282-151(90-126(4)5)215(352)300-173(112-202(341)342)247(384)307-82-47-68-176(307)233(370)273-132(14)208(345)279-153(92-134-54-30-26-31-55-134)210(347)267-119-194(328)271-130(12)206(343)280-160(101-185(253)319)226(363)302-174(121-314)231(368)288-161(102-186(254)320)225(362)299-171(106-190(258)324)245(382)311-86-52-73-181(311)238(375)293-166(110-200(337)338)229(366)285-156(96-138-113-263-144-64-41-39-62-142(138)144)219(356)290-165(109-199(335)336)227(364)284-155(94-136-58-34-28-35-59-136)218(355)298-170(105-189(257)323)244(381)310-85-51-71-179(310)236(373)292-162(103-187(255)321)223(360)275-146(66-43-45-80-249)212(349)289-164(108-198(333)334)228(365)287-158(99-141-116-262-124-270-141)221(358)297-169(97-139-114-264-145-65-42-40-63-143(139)145)243(380)309-84-48-69-177(309)234(371)278-149(77-79-197(331)332)211(348)272-131(13)207(344)281-159(100-184(252)318)222(359)276-147(67-44-46-81-250)214(351)305-203(128(8)9)240(377)266-117-192(260)326/h26-37,39-42,54-65,113-116,123-133,146-182,203-205,263-264,314-316H,16-25,38,43-53,66-112,117-122,249-250H2,1-15H3,(H2,251,317)(H2,252,318)(H2,253,319)(H2,254,320)(H2,255,321)(H2,256,322)(H2,257,323)(H2,258,324)(H2,259,325)(H2,260,326)(H,261,269)(H,262,270)(H,265,327)(H,266,377)(H,267,347)(H,268,346)(H,271,328)(H,272,348)(H,273,370)(H,274,329)(H,275,360)(H,276,359)(H,277,357)(H,278,371)(H,279,345)(H,280,343)(H,281,344)(H,282,350)(H,283,361)(H,284,364)(H,285,366)(H,286,367)(H,287,365)(H,288,368)(H,289,349)(H,290,356)(H,291,372)(H,292,373)(H,293,375)(H,294,374)(H,295,378)(H,296,354)(H,297,358)(H,298,355)(H,299,362)(H,300,352)(H,301,376)(H,302,363)(H,303,353)(H,304,330)(H,305,351)(H,306,369)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)/t130-,131-,132-,133+,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,203-,204-,205-/m0/s1
InChIKeyWQNDXLHKAMIGEX-WOAPPVHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulevirtide (CAS 2012558-47-1) for Chronic Hepatitis D: First-in-Class NTCP Entry Inhibitor for Research and Clinical Procurement


Bulevirtide (Myrcludex B, Hepcludex), CAS 2012558-47-1, is a synthetic 47-amino-acid N-myristoylated lipopeptide derived from the preS1 domain of the hepatitis B virus (HBV) large surface protein [1]. It functions as a first-in-class entry inhibitor, binding with high affinity (IC50 ~80 pM) to the sodium taurocholate cotransporting polypeptide (NTCP) receptor on hepatocytes, thereby competitively blocking the cellular entry of both HBV and hepatitis D virus (HDV) [2]. Clinically, bulevirtide is approved for the treatment of chronic HDV infection in adults with compensated liver disease, representing the first and only specific anti-HDV therapeutic agent [3]. This guide provides a quantitative, comparator-based analysis to inform scientific and procurement decisions for this specialized peptide therapeutic.

Bulevirtide Procurement: Why Standard Antivirals or Interferons Cannot Substitute for This HDV Entry Inhibitor


Chronic hepatitis D (CHD) is the most severe form of viral hepatitis, with rapid progression to cirrhosis and hepatocellular carcinoma, and until bulevirtide's approval, no specific therapy existed [1]. Off-label agents, notably pegylated interferon alfa (Peg-IFNα), demonstrate limited efficacy and poor tolerability, with sustained virologic response (SVR) rates typically below 30% and significant hematologic and neuropsychiatric adverse effects [2]. Nucleos(t)ide analogs like tenofovir, which effectively suppress HBV DNA, have negligible direct anti-HDV activity [3]. Bulevirtide's distinct mechanism—direct blockade of the shared NTCP receptor—provides a targeted, non-interferon-based intervention with a fundamentally different efficacy and safety profile, rendering in-class or generic antiviral substitution impossible for the specific indication of HDV infection [4]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of Bulevirtide (CAS 2012558-47-1): Head-to-Head and Cross-Study Evidence for Procurement Decisions


Superior Off-Treatment HDV RNA Undetectability: Bulevirtide 10 mg + Peginterferon Alfa-2a vs. Monotherapy or Peginterferon Alone

In a phase 2b randomized trial (MYR204), the combination of bulevirtide (10 mg/day) with peginterferon alfa-2a (180 μg/week) for 48 weeks achieved an undetectable HDV RNA level in 46% of patients 24 weeks after the end of treatment, compared to only 12% for bulevirtide 10 mg monotherapy, 32% for bulevirtide 2 mg + peginterferon, and 17% for peginterferon alfa-2a alone [1]. The primary comparison showed a 34-percentage-point absolute increase (95% CI: 15-50; P<0.001) favoring the 10 mg combination over 10 mg monotherapy [1].

Hepatitis D Combination therapy Virologic response HDV RNA

High Barrier to Resistance: No Virologic Resistance Detected After 24 Weeks of Bulevirtide Monotherapy vs. Rapid Resistance with Direct-Acting Antivirals in Other Viral Infections

A pooled analysis of phase II (MYR202) and phase III (MYR301) clinical trials performed deep sequencing of the HBV PreS1 region and HDV HDAg gene in non-responders and patients with virologic breakthrough. No amino acid substitutions associated with reduced susceptibility to bulevirtide were detected at baseline or at week 24 in any of the 21 participants analyzed, including one with confirmed virologic breakthrough [1]. Furthermore, phenotypic analysis of 116 baseline clinical isolates showed similar bulevirtide EC50 values across non-responders, partial responders, and responders [1]. This contrasts sharply with the rapid emergence of resistance observed with direct-acting antivirals targeting viral enzymes in HCV and HIV.

Antiviral resistance Hepatitis D Entry inhibitor Deep sequencing

Broad-Spectrum Pan-Genotypic Antiviral Activity: Consistent Nanomolar Potency Against All HBV/HDV Genotype Combinations

In vitro susceptibility testing of laboratory strains covering all eight HBV genotypes (A-H) and eight HDV genotypes (1-8) demonstrated that bulevirtide inhibits HDV entry with a mean EC50 ranging from 0.44 to 0.64 nM across all combinations [1]. Furthermore, testing against a diverse panel of clinical plasma isolates showed similar sensitivities, with mean EC50 values between 0.2 and 0.73 nM [1]. This pan-genotypic activity is a significant advantage over genotype-specific therapies or immunomodulators.

Pan-genotypic Antiviral Hepatitis D HBV genotypes

Direct Reduction of Intrahepatic HDV-Infected Cells: Liver Biopsy Evidence of On-Target Effect vs. Indirect Effects of Interferon

A combined analysis of paired liver biopsies from three clinical trials showed that bulevirtide treatment strongly reduced the number of HDV-infected hepatocytes and intrahepatic HDV RNA levels [1]. The reduction in infected cells directly correlated with declines in serum viral load. This contrasts with interferon-based therapies, which primarily modulate the host immune response and have a less direct effect on viral replication within the liver, often with slower kinetics and variable reduction in infected cell numbers.

Intrahepatic Liver biopsy HDV RNA Mechanism of action

Favorable Biochemical Response: ALT Normalization Rates with Bulevirtide vs. Limited Normalization with Nucleos(t)ide Analogs

In the phase 3 MYR301 trial, bulevirtide monotherapy (2 mg/day) led to alanine aminotransferase (ALT) normalization in 51% of patients at week 48, compared to only 12% in the control group (which did not receive anti-HDV treatment) [1]. This improvement in liver inflammation, as measured by ALT, is a direct clinical benefit not consistently observed with nucleos(t)ide analog therapy for HBV, which primarily suppresses HBV DNA but does not significantly improve ALT in HDV-coinfected patients [2].

ALT normalization Biochemical response Hepatitis D Liver inflammation

Recommended Procurement and Research Applications for Bulevirtide (CAS 2012558-47-1) Based on Quantitative Evidence


Clinical Trial Design: Investigating Finite-Duration Curative Combination Regimens for HDV

The evidence from the MYR204 trial [1] positions bulevirtide as the preferred backbone for combination therapy research aiming for functional cure or sustained off-treatment response. Procurement should prioritize the 10 mg dosage for studies evaluating finite-duration treatment with peginterferon or novel immunomodulators, as this regimen demonstrated a 34-percentage-point higher SVR24 compared to monotherapy. Research protocols should incorporate long-term follow-up to assess durability of response and HBsAg loss rates.

Long-Term Suppressive Therapy and Real-World Effectiveness Studies

The high barrier to resistance confirmed by deep sequencing and phenotypic analysis [2] makes bulevirtide an ideal candidate for long-term, continuous monotherapy in patients who are not candidates for or have failed interferon-based treatment. Real-world studies and registry trials should focus on the durability of virologic and biochemical responses beyond 48 weeks, monitoring for rare resistance emergence and long-term safety, as highlighted by the J Hepatol resistance analysis.

Global Health and Pan-Genotypic Treatment Programs

Given its broad-spectrum activity against all HBV/HDV genotypes [3], bulevirtide procurement is strategically justified for national or regional treatment programs serving genetically diverse populations. This simplifies diagnostic algorithms (no genotype testing required) and ensures equitable access to effective therapy, a key advantage over genotype-restricted antivirals. Implementation science studies should evaluate the feasibility and cost-effectiveness of genotype-agnostic bulevirtide rollout in endemic regions.

Mechanistic and Translational Studies of Viral Entry and Hepatocyte Biology

The direct, quantifiable reduction in intrahepatic HDV-infected cells observed in liver biopsy analyses [4] validates bulevirtide as a powerful tool for dissecting viral entry mechanisms and host-pathogen interactions. Procurement for research laboratories is justified for studies examining NTCP receptor biology, HBV/HDV entry kinetics, and the development of novel entry inhibitors or receptor-targeted therapies. Its specific, high-affinity binding to NTCP (IC50 ~80 pM) enables precise modulation of the entry pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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